(S)-(-)-Propylene oxide
Overview
Description
(S)-(-)-Propylene oxide, also known as (S)-(-)-methyloxirane, is a chiral epoxide with the molecular formula C₃H₆O. It is an important intermediate in organic synthesis and is widely used in the production of various chemicals and materials. The compound is characterized by its three-membered ring structure, which includes an oxygen atom bonded to two carbon atoms, creating significant ring strain and making it highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(-)-Propylene oxide can be synthesized through several methods, including:
Asymmetric Epoxidation: This method involves the epoxidation of prochiral alkenes using chiral catalysts. One common approach is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts.
Microbial Oxidation: Certain microorganisms can selectively oxidize propylene to this compound. This biocatalytic method is environmentally friendly and offers high enantioselectivity.
Industrial Production Methods:
Chlorohydrin Process: This traditional method involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated to produce propylene oxide.
Hydroperoxide Process: In this method, propylene is oxidized using an organic hydroperoxide, such as ethylbenzene hydroperoxide, in the presence of a catalyst to produce propylene oxide.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-Propylene oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The strained three-membered ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: It can be oxidized to form propylene glycol or other oxidized derivatives.
Polymerization: It can undergo polymerization to form polyethers, which are used in the production of polyurethanes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include water, alcohols, and amines, which react under mild conditions to open the epoxide ring.
Oxidizing Agents: Hydrogen peroxide and peracids are commonly used oxidizing agents for converting propylene oxide to its oxidized forms.
Major Products:
Propylene Glycol: Formed by the hydrolysis of propylene oxide.
Polyethers: Produced through the polymerization of propylene oxide.
Scientific Research Applications
(S)-(-)-Propylene oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active molecules.
Industry: Utilized in the production of polyurethanes, surfactants, and other industrial chemicals.
Mechanism of Action
The reactivity of (S)-(-)-propylene oxide is primarily due to the ring strain in its three-membered epoxide ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The mechanism typically involves the nucleophilic attack on the less hindered carbon atom, resulting in the formation of a more stable, open-chain product.
Comparison with Similar Compounds
(S)-(-)-Propylene oxide can be compared with other epoxides, such as:
Ethylene Oxide: A simpler epoxide with a two-membered ring, used primarily in the production of ethylene glycol.
Butylene Oxide: A larger epoxide with a four-membered ring, used in the production of butylene glycol and other chemicals.
Uniqueness:
Chirality: Unlike ethylene oxide and butylene oxide, this compound is chiral, making it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Reactivity: The three-membered ring structure of this compound imparts higher reactivity compared to larger epoxides, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2S)-2-methyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHAUXETOMSMM-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315142 | |
Record name | (2S)-2-Methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16088-62-3 | |
Record name | (2S)-2-Methyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16088-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene oxide, (S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1,2-epoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (S)-(-)-propylene oxide?
A1: The molecular formula of this compound is C3H6O, and its molecular weight is 58.08 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR analyses have been used to study the structure and stereochemistry of this compound and its polymers. [, , ]
- Vibrational Circular Dichroism (VCD) Spectroscopy: VCD studies provide insights into the absolute configuration and vibrational modes of this compound. [, , ]
Q3: How is this compound used in polymerization reactions?
A3: this compound serves as a monomer in the synthesis of poly(propylene oxide). Catalysts such as organotin-alkyl phosphate condensates are often employed for this polymerization. [, , ]
Q4: What is the role of this compound in chiral templating of surfaces?
A4: Studies show that this compound enantioselectively adsorbs on surfaces modified with chiral molecules like 2-butanol or 2-methylbutanoic acid. This property is attributed to enantiospecific hydrogen-bonding interactions and is being explored for developing enantioselective heterogeneous catalysts. [, , ]
Q5: Can you elaborate on the enantioselective reactions on surfaces modified with this compound?
A5: Research indicates that a Au/Pd(111) surface alloy, when modified with coadsorbed this compound and (R)-2-butanol, displays enantioselectivity. For instance, this compound promotes the formation of (R)-2-butanol with high enantiomeric excess (ee) through enantioselective depletion of the 2-butoxide intermediate. []
Q6: How has computational chemistry been employed to understand this compound's properties?
A6: Computational studies, including Density Functional Theory (DFT) and coupled cluster calculations, have been crucial in:
- Predicting Vibrational Properties: Accurately calculating the vibrational contributions to the optical rotation of this compound. []
- Understanding Adsorption Mechanisms: Simulating and analyzing the adsorption of this compound on chirally modified surfaces. []
Q7: How does the chirality of propylene oxide influence its applications?
A7: The (S)-enantiomer of propylene oxide is crucial for synthesizing specific enantiomers of target molecules. For example, it is used in the synthesis of (R,R)-(-)-Pyrenophorin. [] Additionally, its enantiospecific interaction with chiral surfaces makes it valuable for developing enantioselective catalysts and separation techniques.
Q8: Can you provide examples of how this compound is utilized in total synthesis?
A8: this compound serves as a key starting material in the total synthesis of various natural products and pharmaceuticals:
- (+)-Aspicilin: Synthesized using this compound and D-mannose as starting materials. A domino addition-Wittig olefination enables macrocyclization. []
- β-zearalenol: this compound, along with methyl 2,4-dihydroxy-6-methylbenzoate, serves as the starting point for the synthesis of this 14-membered resorcylic acid macrolide. Key reactions include Grignard reaction, asymmetric dihydroxylation, Yamaguchi macrolactonization, and ring-closing metathesis. []
- 7-O-methylnigrosporolide and pestalotioprolide D: Synthesized from (S)-propylene oxide and (S)-benzyl glycidyl ether, employing reactions like acetylide addition, Shiina macrolactonization, Lindlar reduction, Wittig and Still–Gennari olefination, and Jacobsen hydrolytic kinetic resolution. []
Q9: Are there specific examples where the (S)-enantiomer of propylene oxide is crucial for biological activity?
A9: Yes, in the synthesis of a novel antibacterial agent, 2,2-dimethyl-3-(2'-hydroxypropyl)-5-carboxy-1,4-thiazine, only the isomers derived from (S)-propylene oxide exhibited significant activity against S. aureus. []
Q10: What are some other notable applications of this compound in organic synthesis?
A10: this compound is employed in various other synthetic applications, including:
- Chiral Ligand Synthesis: Reacting this compound with cyclam yields a new chiral ligand, characterized by X-ray analysis, for enantioselective cyclopropanation reactions. []
- Preparation of Chiral Aminodiols: Reacting this compound with various amines like n-butylamine and (R)- or (S)-1-phenylethylamine yields chiral aminodiols. These aminodiols, when combined with lithium aluminum hydride, create chiral reducing agents capable of enantioselectively reducing prochiral ketones. []
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